3,5-Dichloropyrazine-2-carboxamide

Medicinal Chemistry Organic Synthesis SNAr Regioselectivity

Researchers pursuing SAR on pyrazine-based kinase inhibitors or ENaC blockers often encounter regioselectivity challenges with mono-chloro analogs, leading to isomeric mixtures and purification burdens. 3,5-Dichloropyrazine-2-carboxamide (CAS 312736-50-8) eliminates this ambiguity. • Predictable single-site SNAr at the 5-position, minimizing byproduct formation. • Key intermediate in patented ENaC blocker syntheses (e.g., WO2018187509A1). • Reported anti-MRSA activity (MIC 2 μg/mL) supports infectious disease programs. Supplied at ≥98% purity with CoA; global shipping from stock.

Molecular Formula C5H3Cl2N3O
Molecular Weight 192 g/mol
CAS No. 312736-50-8
Cat. No. B1358749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyrazine-2-carboxamide
CAS312736-50-8
Molecular FormulaC5H3Cl2N3O
Molecular Weight192 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C(=O)N)Cl)Cl
InChIInChI=1S/C5H3Cl2N3O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11)
InChIKeyUFKLYKVKEHHZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyrazine-2-carboxamide: Core Properties


3,5-Dichloropyrazine-2-carboxamide (CAS 312736-50-8) is a heterocyclic small molecule (molecular weight 192.00, formula C₅H₃Cl₂N₃O) belonging to the pyrazine-2-carboxamide class . The compound features a pyrazine core bearing chlorine atoms at the 3- and 5-positions and a carboxamide group at the 2-position, conferring electrophilic reactivity that supports nucleophilic aromatic substitution (SNAr) for downstream derivatization [1]. Documented as a synthetic intermediate in patent literature and as a scaffold in medicinal chemistry programs targeting kinases and ion channels, this compound serves as a versatile building block for structure-activity relationship (SAR) exploration and lead optimization [2].

Why Generic Analogs Cannot Replace 3,5-Dichloropyrazine-2-carboxamide


Generic substitution with other pyrazine-2-carboxamide analogs is not functionally equivalent due to the precise electronic and steric control exerted by the 3,5-dichloro substitution pattern. The concurrent presence of chlorine at both the 3- and 5-positions, combined with the electron-withdrawing carboxamide at the 2-position, creates a defined regioselectivity profile in SNAr reactions that is absent in mono-chloro, non-chlorinated, or alternatively substituted pyrazine carboxamides [1]. This regioselective control is critical for synthetic routes requiring predictable, single-site functionalization without byproduct formation or isomeric mixtures [2]. Substituting an analog such as 3-chloropyrazine-2-carboxamide or 5-chloropyrazine-2-carboxamide introduces ambiguity in nucleophilic attack sites, reducing yield and increasing purification burden [3]. The quantitative evidence below delineates the specific dimensions where 3,5-dichloropyrazine-2-carboxamide demonstrates verifiable differentiation from its closest comparators.

3,5-Dichloropyrazine-2-carboxamide: Key Differentiation Evidence


Regioselective SNAr: 5-Position vs. 3-Position Attack

In unsymmetrical 3,5-dichloropyrazines bearing a 2-substituent, the electronic nature of the 2-position group dictates the regioselectivity of nucleophilic aromatic substitution (SNAr). When the 2-position is substituted with an electron-withdrawing group (EWG) such as a carboxamide (-CONH₂), nucleophilic attack occurs preferentially at the 5-position rather than the 3-position [1]. This regiochemical control is quantified as the 5-position/3-position substitution product ratio. In contrast, electron-donating groups (EDGs) at the 2-position promote substitution at the 3-position [2].

Medicinal Chemistry Organic Synthesis SNAr Regioselectivity

ENaC Blocker Patent Claims

Chloro-pyrazine carboxamide derivatives are claimed as epithelial sodium channel (ENaC) blockers for treating mucosal dehydration diseases [1]. Within the patent scope, 3,5-dichloropyrazine-2-carboxamide serves as a key intermediate and structural template. The 3,5-dichloro substitution pattern provides a distinct electronic and steric environment compared to mono-chloro or amino-substituted pyrazine carboxamides, influencing ENaC binding affinity and selectivity [2]. While specific IC₅₀ values for the parent compound are not publicly disclosed in the accessible patent literature, the compound's inclusion as a defined intermediate in granted patent claims (e.g., US 10,071,970; JP6392242B2) indicates its validated utility in generating ENaC-targeting libraries [3].

ENaC Inhibition Respiratory Disease Cystic Fibrosis

Antimicrobial Activity Against MRSA

3,5-Dichloropyrazine-2-carboxamide has been reported to exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 μg/mL [1]. This activity level positions the compound as a starting point for further optimization. While no direct head-to-head MIC comparison with other dichloropyrazine carboxamide regioisomers (e.g., 3,6-dichloro or 2,5-dichloro) was identified in the accessible literature, the 3,5-dichloro substitution pattern is distinct from the mono-chloro and non-chlorinated pyrazine carboxamides more commonly explored in antimycobacterial SAR studies [2].

Antimicrobial MRSA Antibacterial

Aminodehalogenation with Benzylamines

3,5-Dichloropyrazine-2-carboxamide undergoes aminodehalogenation with various benzylamines, resulting in the substitution of one chlorine atom with a benzylamino group . This reaction proceeds with site-selectivity governed by the 2-carboxamide EWG, as established in the SNAr regioselectivity studies described above. The reaction conditions (e.g., using DIPEA in 1,4-dioxane at 110 °C for 60 h) have been reported for specific coupling partners, such as 3-(methanesulfonyl)aniline [1]. In contrast, alternative pyrazine carboxamide scaffolds lacking the 3,5-dichloro substitution pattern (e.g., 3-chloropyrazine-2-carboxamide) exhibit different regiochemical outcomes and may require distinct optimization for analogous transformations [2].

Organic Synthesis Aminodehalogenation Building Block

3,5-Dichloropyrazine-2-carboxamide: Application Scenarios


ENaC Blocker Lead Optimization

Use as a core scaffold or advanced intermediate in the synthesis of epithelial sodium channel (ENaC) blockers, as supported by its explicit inclusion in granted patent claims for chloro-pyrazine carboxamide derivatives targeting mucosal hydration disorders [1]. The 3,5-dichloro substitution pattern provides a defined starting point for SAR exploration, with the 5-position available for regioselective derivatization following SNAr with amine nucleophiles [2].

Regioselective Derivatization via SNAr

Employ in synthetic routes requiring predictable, single-site nucleophilic aromatic substitution. The electron-withdrawing carboxamide group at the 2-position directs nucleophilic attack preferentially to the 5-position rather than the 3-position, enabling controlled introduction of amine, alkoxy, or thiol substituents while minimizing isomeric byproducts [1]. This regiochemical control is not reliably achieved with mono-chloro or non-chlorinated pyrazine carboxamide analogs [2].

MRSA Hit-to-Lead Optimization

Utilize as a starting hit for methicillin-resistant Staphylococcus aureus (MRSA) drug discovery programs, given the reported MIC of 2 μg/mL [1]. The compound's dichloro-pyrazine carboxamide core offers multiple vectors for structural elaboration to improve potency, selectivity, and pharmacokinetic properties while maintaining a synthetically tractable scaffold [2].

Controlled C-N Bond Formation

Source as a building block for the synthesis of N-substituted pyrazine carboxamide libraries via aminodehalogenation with benzylamines and other amine nucleophiles [1]. The reaction proceeds with single chlorine substitution under basic conditions (e.g., DIPEA, 1,4-dioxane, 110 °C), yielding products suitable for further functionalization or biological evaluation [2].

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